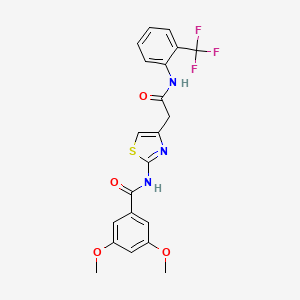
3,5-dimethoxy-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethoxy-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18F3N3O4S and its molecular weight is 465.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dimethoxy-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, with the CAS number 921519-45-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H18F3N3O4S, with a molecular weight of 465.45 g/mol. The structure features a benzamide core substituted with thiazole and trifluoromethyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18F3N3O4S |
| Molecular Weight | 465.45 g/mol |
| CAS Number | 921519-45-1 |
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a related compound demonstrated promising results against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) of 6.25 μg/mL, suggesting potential applications in treating tuberculosis .
Anticancer Activity
Research into the anticancer properties of thiazole derivatives has shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study highlighted that certain thiazole derivatives exhibited cytotoxicity against human cancer cells, with IC50 values in the low micromolar range .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, compounds containing thiazole rings have been shown to interfere with the activity of protein kinases involved in cancer cell signaling pathways.
Case Studies
- Antituberculosis Activity : In a controlled study, a series of thiazole derivatives were tested for their ability to inhibit Mycobacterium tuberculosis growth. The compound demonstrated a strong correlation between structural modifications and increased antimicrobial potency .
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazole-based compounds on breast cancer cell lines. The results indicated that modifications at the benzamide position significantly enhanced cell death rates, suggesting that the trifluoromethyl group may play a crucial role in enhancing biological activity .
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c1-30-14-7-12(8-15(10-14)31-2)19(29)27-20-25-13(11-32-20)9-18(28)26-17-6-4-3-5-16(17)21(22,23)24/h3-8,10-11H,9H2,1-2H3,(H,26,28)(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVKSGLDQYNTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














